molecular formula C24H31N5O2 B8083351 Otenzepad CAS No. 122467-13-4

Otenzepad

カタログ番号: B8083351
CAS番号: 122467-13-4
分子量: 421.5 g/mol
InChIキー: UBRKDAVQCKZSPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Otenzepad is a synthetic organic compound known for its role as a competitive muscarinic receptor antagonist. It is relatively selective for the M2 receptor and was initially investigated for its potential in treating arrhythmia and bradycardia due to its cardioselectivity. The compound was developed by the German pharmaceutical company Boehringer Ingelheim Pharma KG .

準備方法

The synthesis of Otenzepad involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

化学反応の分析

Otenzepad undergoes various chemical reactions, including:

科学的研究の応用

Pharmacodynamics

Otenzepad exhibits a selective affinity for M2 muscarinic receptors, which are primarily located in cardiac tissues. The (+)-enantiomer of this compound is significantly more potent at M2 receptors than the (−)-enantiomer, with an affinity approximately eight times greater. The dissociation constants (K_i) for this compound at various muscarinic receptor subtypes are as follows:

Receptor Subtype Dissociation Constant (K_i)
M1537.0 - 1300 nM
M281.0 - 186 nM
M3838 - 2089 nM
M4407.0 - 1800 nM
M52800 nM

These values indicate a strong preference for the M2 receptor, which is critical in regulating heart rate and other autonomic functions .

Clinical Applications

This compound was primarily investigated for its potential to manage conditions such as:

  • Bradycardia : A slower than normal heart rate, where this compound could help increase heart rate by blocking M2 receptors.
  • Arrhythmias : Irregular heartbeats that could be managed through the drug's action on cardiac muscarinic receptors.

Despite its initial promise, clinical development was halted due to insufficient efficacy or safety data during trials .

Case Studies and Research Findings

Several studies have provided insights into the pharmacological effects of this compound:

  • Pharmacokinetics Study : In a double-blind study involving healthy male volunteers, this compound was administered in doses of 120 mg, 240 mg, and 480 mg. The results indicated that this compound significantly increased heart rate and diastolic blood pressure at higher doses. The bioavailability was reported at 45%, with a mean residence time of approximately 12.5 hours .
  • Binding Affinity Studies : Research demonstrated that this compound binds to muscarinic receptors in a competitive manner. It was found that binding sites for this compound showed two populations in human gastric smooth muscle, indicating its potential effects beyond cardiac applications .
  • Neuropharmacological Studies : Investigations into the effects of this compound on neuroblastoma cells revealed its influence on cholinergic signaling pathways, suggesting possible implications in neuropharmacology .

作用機序

Otenzepad exerts its effects by competitively binding to muscarinic acetylcholine receptors, specifically the M2 receptor. By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition leads to a decrease in heart rate and modulation of other cholinergic functions .

類似化合物との比較

Otenzepad is compared with other muscarinic receptor antagonists, such as:

    Atropine: A non-selective muscarinic antagonist used in various medical applications.

    Scopolamine: Another non-selective muscarinic antagonist with applications in treating motion sickness and postoperative nausea.

    Methoctramine: A selective M2 receptor antagonist similar to this compound but with different pharmacokinetic properties.

    Pirenzepine: A selective M1 receptor antagonist used in the treatment of peptic ulcers .

This compound’s uniqueness lies in its relative selectivity for the M2 receptor, making it a valuable tool for studying the specific functions of this receptor subtype.

生物活性

Otenzepad, also known as AF-DX 116, is a selective and competitive antagonist of the M2 muscarinic acetylcholine receptor (mAChR). Its biological activity has been extensively studied in various contexts, particularly in relation to memory enhancement and its pharmacological effects on the central nervous system (CNS). This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data tables.

  • Molecular Formula : C24H31N5O2
  • Molecular Weight : 421.54 g/mol
  • CAS Number : 102394-31-0

This compound primarily acts as an antagonist at the M2 subtype of muscarinic receptors, which are part of the G protein-coupled receptor family. The M2 receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of heart rate. By blocking these receptors, this compound can influence acetylcholine signaling pathways, leading to alterations in cognitive functions and memory processes.

Table 1: Muscarinic Receptor Subtypes and Their Functions

Receptor TypeSecond MessengerTissue/OrganPhysiological Response
M1IP3/DAG↑Autonomic gangliaIncreased gastric acid secretion
M2cAMP↓HeartNegative chronotropic effects
M3IP3/DAG↑Smooth muscleContraction and glandular secretion
M4cAMP↓UterusContraction
M5IP3/DAG↑Brain regionsBinding sites after others occluded

Memory Enhancement Studies

This compound has shown significant effects on memory acquisition and retention in animal models. In studies involving rats, doses of 0.5 mg/kg and 1.0 mg/kg administered subcutaneously (s.c.) improved memory acquisition compared to vehicle controls. Additionally, a dose of 2 mg/kg was noted to enhance retention significantly.

  • Study Design : Adult male Long-Evans rats were administered varying doses of this compound.
  • Results : The 0.5 mg/kg and 1.0 mg/kg doses significantly improved acquisition relative to controls, while higher doses did not show similar effects .

Glucose Potentiation Effects

Another notable finding is this compound's ability to potentiate glucose effects while reversing insulin's impact on memory. In mice, administration of this compound at doses of 0.3, 1.0, or 3.0 mg/kg intraperitoneally (i.p.) demonstrated enhanced retention in an inverted-U dose-response manner, with the most significant enhancement observed at 1.0 mg/kg.

  • Animal Model : Adult male Swiss mice.
  • Significant Finding : Enhanced memory retention was statistically significant when compared to saline controls (p < 0.02) .

Binding Site Analysis

Research has indicated that this compound interacts with two distinct populations of binding sites that resemble the M2 and M3 muscarinic receptor subtypes in human gastric smooth muscle. This suggests that this compound may have broader implications for gastrointestinal physiology beyond its central nervous system effects .

Pharmacological Implications

The multitargeting nature of muscarinic receptor antagonists like this compound highlights their potential therapeutic applications across various conditions, including cognitive disorders and gastrointestinal issues. Understanding the specific receptor interactions can guide the development of more targeted therapies with fewer side effects .

特性

IUPAC Name

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRKDAVQCKZSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045674
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102394-31-0, 121029-35-4, 122467-13-4
Record name 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102394-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenzepad [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenzepad, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AF-DX 116
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTENZEPAD, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OTENZEPAD, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenzepad
Reactant of Route 2
Reactant of Route 2
Otenzepad
Reactant of Route 3
Reactant of Route 3
Otenzepad
Reactant of Route 4
Otenzepad
Reactant of Route 5
Otenzepad
Reactant of Route 6
Reactant of Route 6
Otenzepad

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。